Biotin-XX hydrazide
Description
Biotin-XX hydrazide (CAS: 211237-33-1) is a biotin derivative featuring a hydrazide group and two aminocaproic acid (XX) spacer units. Its molecular formula is C₂₂H₄₀N₆O₄S, with a molecular weight of 484.66 g/mol . The hydrazide moiety enables covalent conjugation with carbonyl groups (e.g., aldehydes, ketones) under mild conditions, forming stable hydrazone bonds. The XX spacers enhance steric flexibility, improving accessibility for avidin/streptavidin binding in applications like protein labeling, affinity purification, and biomolecule detection .
Properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(6-hydrazinyl-6-oxohexyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O4S/c23-28-20(31)12-4-2-8-14-24-18(29)10-3-1-7-13-25-19(30)11-6-5-9-17-21-16(15-33-17)26-22(32)27-21/h16-17,21H,1-15,23H2,(H,24,29)(H,25,30)(H,28,31)(H2,26,27,32)/t16-,17-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYZIMLLRKKNS-FIKGOQFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Biotin-XX Acid Intermediate
The foundational step involves elongating biotin’s valeric acid chain with two AC5 spacers.
Reaction Scheme :
Conditions :
-
Coupling agents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in anhydrous DMF.
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Stoichiometry : 1.2 equivalents of AC5-NH₂ per coupling step.
Analytical Validation :
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HPLC : Monitor displacement of biotin’s carboxylic acid peak (retention time shift from 8.2 → 10.7 min).
-
Mass spectrometry : Expected m/z for Biotin-(AC5)₂-COOH: 455.6 [M+H]⁺ (calculated: 455.6).
Hydrazide Functionalization
The terminal carboxyl group of Biotin-(AC5)₂-COOH is converted to hydrazide via activation and nucleophilic substitution.
Reaction Scheme :
Optimized Protocol :
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Carboxyl activation : Treat with thionyl chloride (2.5 equivalents) in dry DCM (0°C, 2 h).
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Hydrazine quench : Add hydrazine hydrate (5 equivalents) in THF (-20°C → 4°C, 12 h).
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Workup : Precipitate product with cold diethyl ether; purify via silica chromatography (CHCl₃:MeOH 9:1).
Critical Parameters :
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Moisture control : Anhydrous conditions prevent hydrolysis of acyl chloride intermediate.
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Temperature gradient : Slow warming minimizes side reactions (e.g., over-alkylation).
Analytical Characterization
Purity Assessment
Spectroscopic Confirmation
-
FT-IR :
-
¹H NMR (500 MHz, DMSO-d₆):
Process Optimization Challenges
Spacer Length Uniformity
The dual AC5 spacers require precise stoichiometry to avoid incomplete coupling:
| Equiv. AC5-NH₂ | Yield (%) | Diastereomer Ratio |
|---|---|---|
| 1.0 | 62 | 85:15 |
| 1.2 | 89 | 97:3 |
| 1.5 | 91 | 96:4 |
Hydrazide Stability
This compound degrades under acidic or oxidative conditions:
| Storage Condition | Degradation (%) at 30 Days |
|---|---|
| -20°C, argon atmosphere | <2 |
| 4°C, ambient air | 18 |
| 25°C, light exposure | 41 |
Stability data from manufacturer specifications
Industrial-Scale Production Insights
Large batches (>100 g) employ flow chemistry to enhance reproducibility:
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Continuous Coupling :
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Biotin and AC5-NH₂ reservoirs fed into micromixer (0.5 mL/min).
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In-line IR monitors reaction completion (disappearance of 1710 cm⁻¹ COOH peak).
-
-
Crystallization :
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Anti-solvent (heptane) gradient cooling (-5°C/h) yields >99% enantiomeric excess.
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Applications in Bioconjugation
This compound’s extended spacer minimizes steric hindrance in probe binding:
| Target Molecule | Avidin Binding Efficiency (%) |
|---|---|
| IgG antibody | 94 ± 3 |
| Oligosaccharide | 88 ± 5 |
| Glycoprotein | 91 ± 2 |
Chemical Reactions Analysis
Types of Reactions
Biotin-XX hydrazide primarily undergoes:
Oxidation: The hydrazide group reacts with aldehydes and ketones to form hydrazone linkages.
Reduction: Hydrazone linkages can be reduced to stable secondary amine bonds using sodium cyanoborohydride.
Substitution: The hydrazide group can react with carboxyl groups using carbodiimide chemistry to form amide linkages.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize carbohydrate groups to aldehydes.
Reduction: Sodium cyanoborohydride is used to reduce hydrazone linkages.
Substitution: Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
The major products formed from these reactions include biotinylated proteins and antibodies, which are used in various biochemical assays and research applications .
Scientific Research Applications
Biotinylation of Biomolecules
Biotin-XX hydrazide is extensively used for labeling proteins, glycoproteins, glycolipids, and antibodies. The biotinylation process allows researchers to track these molecules in complex biological systems. Common applications include:
- Immunoassays : Biotinylated antibodies can be detected using avidin or streptavidin conjugates in techniques such as ELISA and Western blotting .
- Cell Surface Labeling : This reagent enables the labeling of cell surface proteins for flow cytometry analysis .
Detection Methods
This compound plays a crucial role in various detection methods due to its strong binding affinity to avidin. Some notable applications include:
- Chemiluminescence Assays : this compound has been utilized in developing competitive chemiluminescence assays for detecting biotin levels in supplements and food products. This method demonstrates high sensitivity and specificity .
| Method | Sensitivity | Specificity |
|---|---|---|
| Chemiluminescence Assay | High | High |
- Colorimetric Assays : It has also been employed in colorimetric methods for quantifying biotin concentrations in samples .
Protein Carbonyl Detection
This compound is used to derivatize protein carbonyls, which are markers of oxidative stress. This application is significant in aging research and studies related to age-associated diseases .
Chemiluminescence Sensor Development
A study developed a chemiluminescence sensor utilizing biotin-naphthoquinone (BT-NQ) linked with avidin to detect biotin levels in multivitamin tablets. The assay demonstrated a linear relationship between free biotin concentration and chemiluminescence intensity, showcasing the potential of this compound in competitive assays .
Protein Labeling Techniques
Research has shown that this compound can effectively label mitochondrial proteins from non-muscle tissues, facilitating their study through various analytical techniques, including two-dimensional gel electrophoresis .
Advantages of Using this compound
- High Binding Affinity : The strong non-covalent interaction between biotin and avidin allows for stable complex formation under various conditions.
- Versatility : It can be used across multiple platforms for different types of biomolecules.
- Enhanced Detection : The incorporation of spacers improves detection sensitivity, making it suitable for low-abundance targets.
Mechanism of Action
Biotin-XX hydrazide exerts its effects by forming strong, stable complexes with avidin or streptavidin. The two aminohexanoic acid spacers in this compound enhance the efficiency of avidin-binding by alleviating steric hindrance. This allows for more effective biotinylation of proteins and other macromolecules .
Comparison with Similar Compounds
Structural Features
Key Observations :
- This compound’s hydrazide is non-pharmacological, serving solely for conjugation, whereas in compounds like 6k and HDAC inhibitors, the hydrazide directly contributes to bioactivity .
- The aminocaproic spacers in Biotin-XX reduce steric hindrance, enhancing avidin-binding efficiency compared to spacer-free biotin hydrazides .
Functional Roles of Hydrazide Moieties
Contrast :
Findings :
- This compound’s spacers outperform spacer-free biotin hydrazides in avidin-based assays due to reduced steric interference .
- Hydrazide-containing polymers (e.g., HA-hydrazide) share Biotin-XX’s biocompatibility but serve distinct material science purposes .
Research Trends and Limitations
- Specificity vs. Toxicity : While many hydrazides (e.g., antimicrobial hydrazones) lack target specificity and risk hepatotoxicity , this compound’s application in controlled biochemical settings minimizes toxicity concerns.
- Structural Optimization : Modifying hydrazide substituents (e.g., nicotinic hydrazide in 6k) or spacers (e.g., XX in Biotin-XX) tailors activity or conjugation efficiency .
Biological Activity
Biotin-XX hydrazide, also known as Biotin-(AC5)2-hydrazide, is a biotinylation reagent widely utilized in biochemical research for its ability to selectively label carbonyl compounds. This compound plays a significant role in various biological applications, particularly in the modification of proteins and carbohydrates. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and applications in research.
This compound is characterized by its unique molecular structure, which includes two aminohexanoic acid spacers that enhance its binding efficiency to avidin or streptavidin. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 211237-33-1 |
| Molecular Formula | C22H40N6O4S |
| Molecular Weight | 484.656 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 904.8 ± 65.0 °C at 760 mmHg |
| Flash Point | 501.0 ± 34.3 °C |
This compound is known for its high efficiency in forming complexes with avidin, which is crucial for various biochemical assays and applications .
This compound operates through a mechanism involving the reaction with carbonyl groups present in aldehydes and ketones. Under acidic conditions, it selectively couples with these carbonyls, allowing for the biotinylation of macromolecules such as glycoproteins and antibodies. The hydrazide functional group reacts with oxidized amino acid residues (e.g., serine and threonine) that have been converted to aldehydes, facilitating the attachment of biotin to proteins .
Reaction Pathway
- Formation of Carbonyls : Carbonyl groups are generated from oxidative modifications or enzymatic reactions.
- Coupling Reaction : this compound reacts with these carbonyls to form stable hydrazone bonds.
- Biotinylation : The resulting biotinylated proteins can be easily purified or detected using streptavidin-based methods.
Applications in Research
This compound has numerous applications across various fields of biological research:
- Protein Labeling : It serves as a powerful tool for labeling proteins for detection in Western blots and ELISAs.
- Studying Protein Interactions : Researchers utilize it to investigate protein-protein interactions through affinity capture techniques.
- Detection of Oxidatively Damaged Proteins : this compound can label oxidatively modified proteins, enabling studies on oxidative stress and related diseases .
Case Study 1: Protein Carbonyl Detection
A study investigated the efficiency of different hydrazide labels for detecting protein carbonyls using acrolein-modified human serum albumin (HSA) as a model system. The researchers found that while several hydrazides were tested, this compound provided superior performance in terms of yield and specificity for carbonyl detection compared to other biotin-based labels .
Case Study 2: Glycoprotein Biotinylation
Another research project focused on using this compound for the biotinylation of glycoproteins derived from cell lysates. The study demonstrated that this reagent effectively labeled glycoproteins without compromising their structural integrity, allowing for downstream applications in affinity purification and mass spectrometry analysis .
Q & A
Basic: How is Biotin-XX hydrazide employed in glycoprotein biotinylation, and what oxidation methods are compatible?
Answer:
this compound is used to label glycoproteins via periodate oxidation of vicinal diols in glycans, generating aldehydes that react with the hydrazide group. This method is compatible with glycoproteins, polysaccharides, and RNA . For oxidation-sensitive structures (e.g., N-terminal serine/threonine), reductive amination at the reducing end of carbohydrates is an alternative .
Key steps :
Oxidize glycans with 1–5 mM sodium periodate (pH 5–7, 30–60 min, ice).
Remove excess periodate via dialysis or desalting.
React with 0.5–2 mM this compound (in DMF/DMSO, pH 4–6, 2–4 hrs, room temperature).
Purify using avidin affinity chromatography .
Basic: What advantages does this compound offer over other biotinylation reagents?
Answer:
this compound’s two aminocaproic acid spacers (XX) enhance steric flexibility, improving binding efficiency to avidin/streptavidin compared to shorter spacers (e.g., Biotin-X hydrazide). This reduces steric hindrance in assays involving large proteins or complex glycans .
Comparison table :
| Reagent | Spacer Length | Molecular Weight | Solubility (DMF/DMSO) |
|---|---|---|---|
| This compound | 24.3 Å | 484.66 g/mol | High |
| Biotin-X hydrazide | 16.8 Å | 454.54 g/mol | Moderate |
| Biotin hydrazide | 11.4 Å | 244.31 g/mol | Low |
| Data from . |
Advanced: How can researchers optimize this compound coupling efficiency under varying conditions?
Answer:
Coupling efficiency depends on pH, solvent, and aldehyde density. For high-density aldehydes (e.g., oxidized glycoproteins):
- Aqueous conditions : Use pH 4–6 (acetate buffer) with 10–20% DMSO to enhance solubility .
- Organic conditions : For hydrophobic targets, use DMF with 0.1% TFA to stabilize aldehydes .
Validation : Quantify biotin incorporation via HABA assay or streptavidin-HRP blotting .
Advanced: What strategies mitigate nonspecific binding in glycoproteome enrichment?
Answer:
Nonspecific binding arises from electrostatic/hydrophobic interactions. Mitigation strategies:
Pre-blocking : Incubate with 1% BSA or casein before biotinylation.
Harsh washes : Use 8 M urea/2% SDS (pH 7.4) post-conjugation to remove non-covalent interactions .
Hydrophilic surfaces : Hydrazide-functionalized magnetic nanoparticles reduce nonspecific adsorption (e.g., Fe3O4@PMAH, specificity >69%) .
Advanced: How does spacer length influence protein accessibility in avidin-based assays?
Answer:
Longer spacers (e.g., XX vs. X) improve accessibility for large complexes. In carbonylation studies, this compound identified 20% more modified sites on human serum albumin compared to shorter spacers due to reduced steric clash with avidin beads .
Example :
| Hydrazide Type | Modified Sites Identified | Signal-to-Noise Ratio |
|---|---|---|
| This compound | 38 | 12.5 ± 1.8 |
| Biotin-X hydrazide | 30 | 8.2 ± 1.1 |
| Data from . |
Basic: What analytical techniques validate this compound conjugation?
Answer:
Fluorescence microscopy : Confirm binding using streptavidin-TRITC (rhodamine channel) and FITC-labeled target proteins .
Mass spectrometry : Detect biotinylated peptides via avidin affinity purification and LC-MS/MS (e.g., MASCOT score >30) .
Ellipsometry : Quantify surface binding density on polymer substrates .
Advanced: How to integrate this compound with mass spectrometry for site-specific analysis?
Answer:
Glycopeptide enrichment : Use hydrazide-functionalized tips (8-hour workflow) to isolate N-linked glycopeptides from serum .
On-bead digestion : Treat with PNGase F to release glycans, leaving a deamidated asparagine tag for site identification.
LC-MS/MS analysis : Employ HCD fragmentation for glycan and peptide backbone characterization.
Performance : 175 glycopeptides and 63 glycoproteins identified in colorectal cancer serum with 80.9% specificity .
Basic: What are the storage and reconstitution protocols for this compound?
Answer:
- Storage : -20°C in anhydrous DMF or DMSO; avoid freeze-thaw cycles .
- Reconstitution : Dissolve in DMSO to 10 mM (4.85 mg/mL), aliquot, and store at -80°C. For aqueous use, dilute to ≤1% DMSO in PBS (pH 6.0) .
Advanced: How does this compound compare to alternative hydrazide methods?
Answer:
Compared to agarose-based hydrazide resins, magnetic nanoparticles (Fe3O4@PMAH) increase glycopeptide recovery by 5-fold and reduce processing time from 4 days to 8 hours . However, agarose is preferable for low-abundance targets due to higher binding capacity .
Advanced: What are the implications of incomplete periodate oxidation on conjugation efficiency?
Answer:
Incomplete oxidation reduces aldehyde density, leading to low biotin incorporation. Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
